molecular formula C12H16BrNO B8710639 2-Bromo-N-(2-phenylpropan-2-yl)propanamide CAS No. 26095-83-0

2-Bromo-N-(2-phenylpropan-2-yl)propanamide

Cat. No. B8710639
Key on ui cas rn: 26095-83-0
M. Wt: 270.17 g/mol
InChI Key: AIWKJAUZVCFROD-UHFFFAOYSA-N
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Patent
US03976771

Procedure details

α,α-dimethylbenzylamine (27.0 g; 0.200 mole) was dissolved in toluene (200 ml), 10 % NaOH (200 ml) was added and the stirred mixture was cooled to 0°C. Bromopropionyl bromide (76.0 g; 0.352 mole) was added dropwise during 30 minutes while keeping the temperature below 10°C. Stirring was continued at room temperature for about 3 hours. The precipitated crystalline 2-bromo-N-(α,α-dimethylbenzyl)propionamide was filtered off, washed on the filter with cold toluene and dried in vacuo at 60°C. Yield: 45.2 g (83.8 %); m.p. 102°-103°C.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
76 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH2:10])([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-:11].[Na+].BrC[CH2:15][C:16]([Br:18])=O.[C:19]1(C)C=CC=CC=1>>[Br:18][CH:16]([CH3:15])[C:19]([NH:10][C:2]([CH3:9])([CH3:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)(C)N
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
76 g
Type
reactant
Smiles
BrCCC(=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 10°C
FILTRATION
Type
FILTRATION
Details
The precipitated crystalline 2-bromo-N-(α,α-dimethylbenzyl)propionamide was filtered off
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter with cold toluene
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60°C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC(C(=O)NC(C1=CC=CC=C1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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